

Technical Guide: 2-Hydroxymethyl-6-iodo-5-methoxypyridine

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Compound of Interest

Compound Name:	(6-Iodo-5-methoxy-pyridin-2-yl)- methanol
CAS No.:	154497-85-5
Cat. No.:	B3243063

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Executive Summary

2-Hydroxymethyl-6-iodo-5-methoxypyridine (also known as (6-iodo-5-methoxypyridin-2-yl)methanol) is a highly specialized, trisubstituted pyridine scaffold used primarily in medicinal chemistry as a bifunctional building block.^[1] Its structural utility lies in the orthogonal reactivity of its three substituents:

- **C6-Iodine:** A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
- **C2-Hydroxymethyl:** A versatile alcohol handle for oxidation to aldehydes/acids or conversion to electrophilic leaving groups (halides/mesyates).
- **C5-Methoxy:** An electron-donating group (EDG) that modulates the pyridine ring's electron density, influencing both biological binding affinity and the regioselectivity of chemical modifications.

This guide details the physicochemical properties, synthetic pathways, and reactivity profile of this compound, designed for researchers optimizing lead compounds in kinase inhibitor and GPCR antagonist programs.

Physicochemical Profile

Due to the specialized nature of this intermediate, experimental data is often extrapolated from close structural analogs (e.g., (6-iodopyridin-2-yl)methanol).

Property	Value / Description	Notes
IUPAC Name	(6-iodo-5-methoxypyridin-2-yl)methanol	Preferred nomenclature
CAS Number	Not widely listed (Analog: 851102-41-5 for des-methoxy)	Custom synthesis often required
Molecular Formula	C ₇ H ₈ INO ₂	
Molecular Weight	265.05 g/mol	
Appearance	Off-white to pale yellow solid	Iodinated pyridines often yellow upon aging
Predicted Melting Point	75–85 °C	Based on (6-iodopyridin-2-yl)methanol (MP: 78-82°C)
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Low water solubility; soluble in polar organics
pKa (Pyridine N)	~2.5–3.0	Reduced basicity due to inductive effect of I and OMe
Storage	2–8 °C, Protect from Light	Iodides are photosensitive; store under inert gas

Synthetic Architecture

The synthesis of 2-hydroxymethyl-6-iodo-5-methoxypyridine presents a regiochemical challenge. The most robust route utilizes Directed Ortho Metalation (DoM), leveraging the

directing effects of the C5-methoxy and C2-hydroxymethyl groups to install the iodine at C6 selectively.

Protocol: Directed Ortho Metalation (DoM) Strategy

This route avoids the poor regioselectivity of direct electrophilic iodination.

Step 1: Precursor Preparation Start with 2-bromo-5-methoxypyridine. Convert to the methyl ester via palladium-catalyzed carbonylation ($\text{Pd}(\text{OAc})_2$, dppf, CO, MeOH), followed by reduction with NaBH_4 to yield (5-methoxypyridin-2-yl)methanol.

Step 2: Protection Protect the primary alcohol to prevent deprotonation during the lithiation step.

- Reagents: TBDMSCl, Imidazole, DCM.
- Product: 2-((tert-butyldimethylsilyloxy)methyl)-5-methoxypyridine.

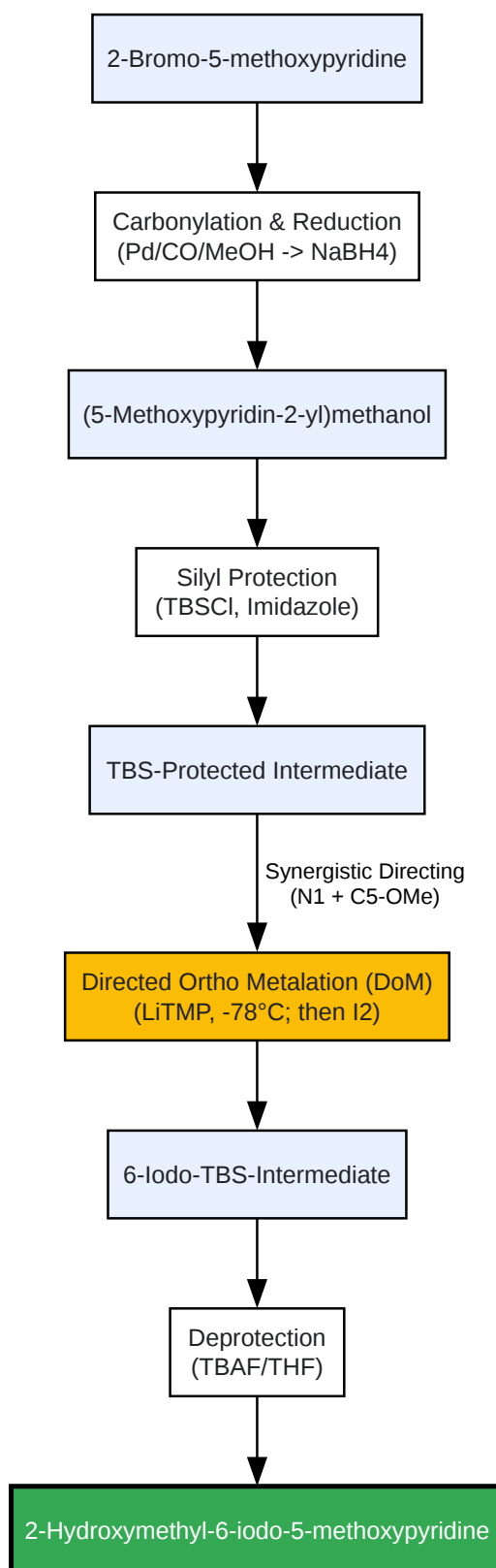
Step 3: Regioselective Lithiation & Iodination

- Mechanism:[1][2][3][4][5][6] The C5-methoxy group directs lithiation to the ortho positions (C4 or C6). The Ring Nitrogen (N1) strongly directs to C6 (alpha-lithiation). These synergistic effects make C6 the exclusive site of deprotonation.
- Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), THF, $-78\text{ }^\circ\text{C}$.
- Quench: Iodine (I_2) in THF.[7]
- Product: 2-((tert-butyldimethylsilyloxy)methyl)-6-iodo-5-methoxypyridine.

Step 4: Deprotection

- Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF.
- Final Product: 2-hydroxymethyl-6-iodo-5-methoxypyridine.

Visualization: Synthetic Workflow



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Caption: Step-wise synthesis via Directed Ortho Metalation (DoM) ensuring C6 regioselectivity.

Reactivity & Functionalization[6]

The compound serves as a "divergent node" in synthesis. The C6-iodine and C2-hydroxymethyl groups allow for sequential functionalization without protecting group manipulation in many cases.

A. C-C Bond Formation (C6 Position)

The C6-iodine is electronically activated for oxidative addition due to its position alpha to the pyridine nitrogen.

- Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.
 - Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
 - Base: K₂CO₃ or Cs₂CO₃.
 - Note: The free hydroxyl group is generally tolerated, but high temperatures (>100°C) may require protection to prevent side reactions.
- Sonogashira Coupling: Reacts with terminal alkynes.
 - Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N.
 - Application: Synthesis of fused bicyclic systems (e.g., furopyridines) via subsequent cyclization with the C5-methoxy (after demethylation) or C2-alcohol.

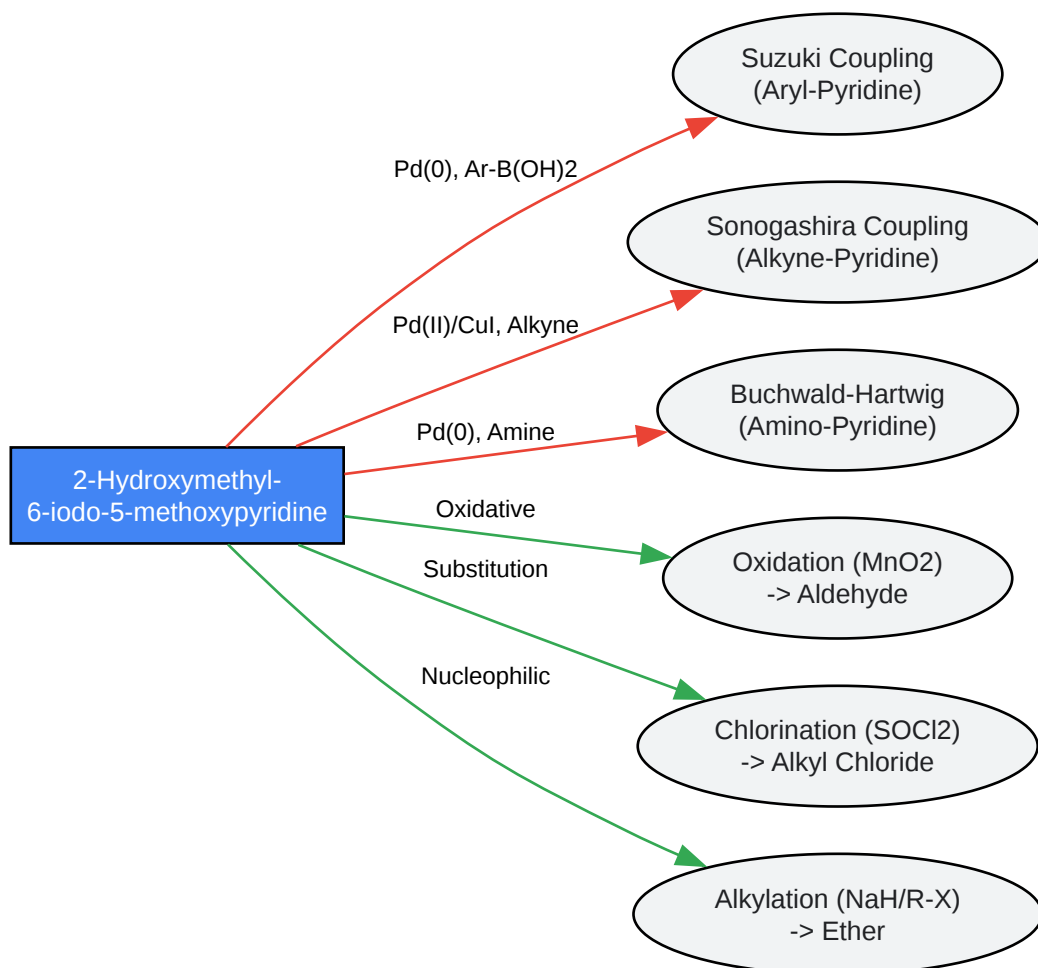
B. Functional Group Interconversion (C2 Position)

The hydroxymethyl group is a precursor to electrophiles or other nucleophiles.

- Oxidation to Aldehyde:
 - Reagent: MnO₂ (mild, selective) or Dess-Martin Periodinane.
 - Product: 6-iodo-5-methoxypicolinaldehyde (Precursor for reductive amination).
- Conversion to Leaving Group:

- Reagent: SOCl_2 (to chloride) or $\text{MsCl}/\text{Et}_3\text{N}$ (to mesylate).
- Utility: Allows for $\text{S}_{\text{N}}2$ displacement by amines or thiols to create side chains.

Visualization: Divergent Reactivity Map



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Caption: Orthogonal reactivity profile allowing independent modification of the C6 and C2 positions.

Medicinal Chemistry Applications

- Kinase Inhibitors: The 2-aminopyrimidine or pyridine motif is a classic "hinge binder" in kinase inhibitors. The 2-hydroxymethyl group can be converted into a solubilizing tail (e.g.,

morpholine-methyl), while the 6-iodo group allows attachment of the hydrophobic core that occupies the kinase back pocket.

- Fragment-Based Drug Discovery (FBDD): The molecule fits the "Rule of 3" (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3), making it an ideal fragment for screening.
- Bioisosteres: The 5-methoxy group often serves as a metabolic blocker or to lock the conformation of the pyridine ring relative to adjacent systems via intramolecular hydrogen bonding.

Handling & Safety

- Hazard Identification:
 - H315/H319: Causes skin and serious eye irritation.
 - H335: May cause respiratory irritation.
- Stability: The C-I bond is susceptible to homolytic cleavage under UV light. Store in amber vials.
- Chemical Incompatibility: Avoid strong oxidizing agents (which may over-oxidize the alcohol to carboxylic acid or N-oxide) and strong bases (which may cause elimination if the alcohol is activated).

References

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